

Comparative Kinase Cross-Reactivity Profile of SAR113945 and Other IKKß Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SAR113945	
Cat. No.:	B1193470	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity of **SAR113945**, a known IkB kinase β (IKK β) inhibitor, in the context of other well-characterized inhibitors targeting the same kinase. While detailed, quantitative cross-reactivity data for **SAR113945** against a broad kinase panel is not publicly available, this document summarizes its known specificity and compares it with publicly accessible data for other selective IKK β inhibitors. The information herein is intended to assist researchers in understanding the selectivity landscape of IKK β inhibitors and the methodologies used to determine it.

SAR113945 is a selective inhibitor of IKKβ, a key enzyme in the NF-κB signaling pathway.[1][2] In vitro experiments have demonstrated its specific inhibition of the IκB kinase complex, and profiling against other kinases, enzymes, and ion channels supported its clinical development. [2][3] The compound has been investigated in clinical trials for osteoarthritis.[2][3]

Comparison of IKKB Inhibitor Selectivity

Understanding the selectivity of a kinase inhibitor is crucial for interpreting its biological effects and anticipating potential off-target activities. The following table summarizes the inhibitory potency (IC50) of several well-known IKK β inhibitors against IKK β and the closely related IKK α isoform, providing a measure of their selectivity.



Inhibitor	IKKβ IC50 (nM)	IKKα IC50 (nM)	Selectivity (ΙΚΚα/ΙΚΚβ)	Mechanism of Action
SAR113945	Data not publicly available	Data not publicly available	Data not publicly available	IKKβ inhibitor
TPCA-1	17.9[4]	400[4]	~22-fold[4]	ATP-competitive
MLN120B	45[4][5]	>50,000[4][5]	>1100-fold[4]	ATP-competitive
BMS-345541	300[4][6][7]	4,000[4][6][7]	~13-fold[1]	Allosteric[1][6]
IKK-16	40[4]	200[4]	5-fold	ATP-competitive
LY2409881	30[4]	>300 (over 10-fold selective)	>10-fold[4]	ATP-competitive
PS-1145	88[4]	Data not specified	Data not specified	ATP-competitive

Experimental Protocols

The determination of kinase inhibitor potency and selectivity is typically performed using biochemical assays. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Protocol)

Objective: To determine the in vitro inhibitory activity of a compound against a specific kinase.

Principle: This assay quantifies the amount of ADP produced by a kinase reaction. The kinase phosphorylates a substrate using ATP, generating ADP. The ADP-Glo™ reagent is then added to convert the ADP to ATP, and a subsequent kinase detection reagent uses this ATP in a luciferase reaction to produce a luminescent signal that is proportional to the kinase activity.

Materials:

Purified recombinant kinase (e.g., IKKβ)



- Kinase-specific substrate (e.g., IKKtide)
- ATP
- Kinase assay buffer
- Test compound (e.g., SAR113945)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 96-well or 384-well plates
- Luminometer

Procedure:

- Reagent Preparation:
 - Prepare the kinase assay buffer.
 - Dilute the kinase, substrate, and ATP to their final desired concentrations in the kinase assay buffer.
 - Perform serial dilutions of the test compound in the assay buffer. A vehicle control (e.g.,
 DMSO) should be prepared at the same final concentration as in the test compound wells.
- Reaction Setup:
 - Add the diluted test compound or vehicle to the appropriate wells of the microplate.
 - Add a master mix containing the kinase assay buffer, ATP, and substrate to all wells.
 - To initiate the kinase reaction, add the diluted kinase to all wells except for the "no enzyme" control wells.
- Incubation:
 - Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).



ADP Detection:

- Add the ADP-Glo[™] Reagent to each well to stop the kinase reaction and convert the generated ADP to ATP.
- Incubate at room temperature for approximately 40 minutes.
- Luminescence Measurement:
 - Add the Kinase Detection Reagent to each well, which contains luciferase and luciferin.
 - Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
 - Measure the luminescence using a plate-reading luminometer.

Data Analysis:

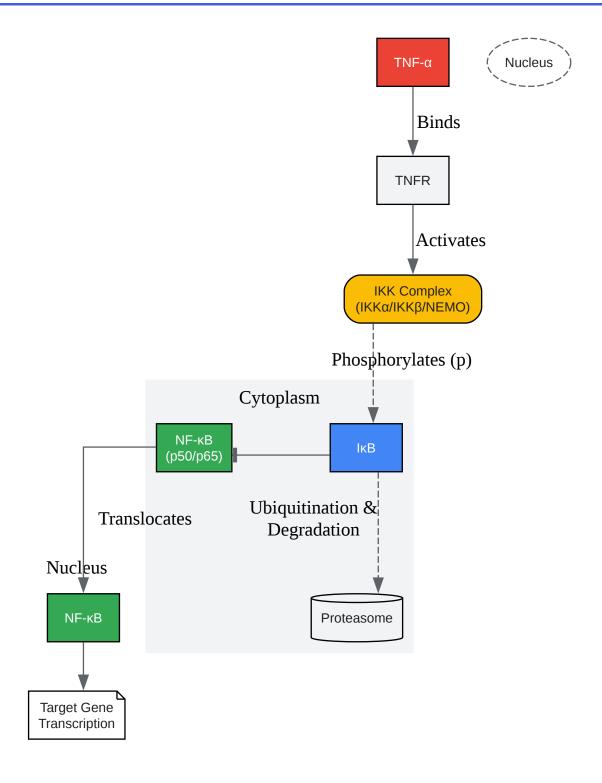
- The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
- Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

NF-κB Signaling Pathway

The diagram below illustrates the canonical NF- κ B signaling pathway, which is inhibited by **SAR113945** and other IKK β inhibitors.





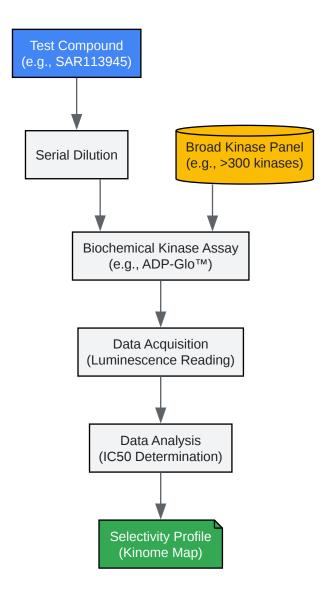
Click to download full resolution via product page

Caption: Canonical NF-kB signaling pathway.

Kinase Inhibitor Selectivity Profiling Workflow



The following diagram outlines a typical workflow for assessing the cross-reactivity of a kinase inhibitor.



Click to download full resolution via product page

Caption: Experimental workflow for kinase profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAR-113945 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. IkB kinase inhibition as a potential treatment of osteoarthritis results of a clinical proof-of-concept study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Comparative Kinase Cross-Reactivity Profile of SAR113945 and Other IKKβ Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193470#a-a-cross-reactivity-profiling-of-sar113945-against-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com